molecular formula C20H21ClN2O3 B1224397 6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one

6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one

Cat. No. B1224397
M. Wt: 372.8 g/mol
InChI Key: ZUFSHMVDVFUFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one is a member of indoles.

Scientific Research Applications

Metabolism and Pharmacokinetics

Chlorphenoxamine metabolites were identified in human urine after administration, indicating its metabolic pathways and potential applications in understanding drug metabolism and excretion patterns (Goenechea et al., 1987). Additionally, the farnesyl transferase inhibitor 14C-labeled (R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone ([14C]R115777) was evaluated using accelerator mass spectrometry (AMS) in a human mass balance and metabolism study. This study sheds light on the metabolism of farnesyl transferase inhibitors and their elimination pathways (Garner et al., 2002).

Environmental Monitoring

The potential exposure of personnel to vinclozolin, a substance structurally related to the chemical , was studied, showing its effects on internal exposure and targeted health outcomes. This research aids in understanding the impact of similar compounds on human health (Zober et al., 1995). Also, the study of di-iso-nonylphthalate (DINP) metabolites in human urine post-exposure provides insights into human metabolism and elimination of similar compounds, essential for environmental health studies (Koch & Angerer, 2007).

Exposure and Health Effects

Associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation were examined among pregnant women. This type of research is critical for understanding how exposure to phenols and similar compounds can affect human health, particularly during sensitive developmental periods (Watkins et al., 2015).

properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-methyl-2-(morpholine-4-carbonyl)-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C20H21ClN2O3/c1-12-18-16(22-19(12)20(25)23-6-8-26-9-7-23)10-13(11-17(18)24)14-4-2-3-5-15(14)21/h2-5,13,22H,6-11H2,1H3

InChI Key

ZUFSHMVDVFUFHP-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3Cl)C(=O)N4CCOCC4

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3Cl)C(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one
Reactant of Route 2
6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one
Reactant of Route 3
6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one
Reactant of Route 4
Reactant of Route 4
6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one
Reactant of Route 5
Reactant of Route 5
6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one
Reactant of Route 6
6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one

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